molecular formula C10H13FN2O2 B15308734 tert-Butyl 5-amino-2-fluoroisonicotinate

tert-Butyl 5-amino-2-fluoroisonicotinate

Cat. No.: B15308734
M. Wt: 212.22 g/mol
InChI Key: RKZIUFISWNLBHW-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2-fluoroisonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted isonicotinates with different functional groups.

Scientific Research Applications

tert-Butyl 5-amino-2-fluoroisonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-fluoroisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-aminoisonicotinate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    tert-Butyl 5-fluoroisonicotinate: Lacks the amino group, affecting its hydrogen bonding capabilities.

    tert-Butyl 5-amino-2-chloroisonicotinate: Contains a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness

tert-Butyl 5-amino-2-fluoroisonicotinate is unique due to the presence of both an amino group and a fluorine atom on the isonicotinic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form specific interactions with biological molecules, making it valuable for various research applications.

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 5-amino-2-fluoropyridine-4-carboxylate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)6-4-8(11)13-5-7(6)12/h4-5H,12H2,1-3H3

InChI Key

RKZIUFISWNLBHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1N)F

Origin of Product

United States

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